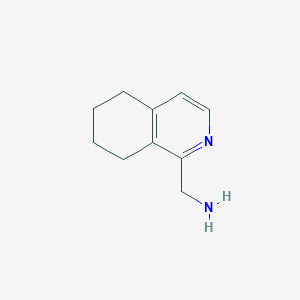

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” is a derivative of isoquinoline. It has a molecular formula of C10H14N2 and a molecular weight of 162.23 .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been described in the literature . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of “(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” consists of a tetrahydroisoquinoline ring attached to a methanamine group .Physical And Chemical Properties Analysis

“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a flash point of 100.0±0.0 °C . It has a molar refractivity of 41.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 129.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

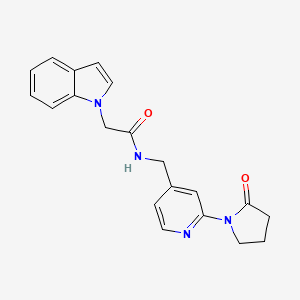

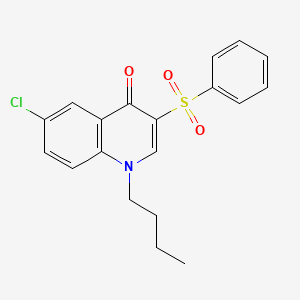

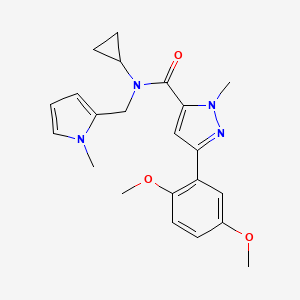

Design and Synthesis of Antimicrobial Agents : A study by Thomas, Adhikari, and Shetty (2010) focused on synthesizing a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, showing moderate to very good antibacterial and antifungal activities. These derivatives were synthesized starting from 4-methoxyaniline, indicating a potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Development of Catalytic Agents : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and its N-heterocyclic ruthenium(II) complexes, which showed excellent conversions in transfer hydrogenation reactions. This suggests the compound's utility in catalyzing chemical reactions with high efficiency (Karabuğa et al., 2015).

Medicinal Chemistry and Drug Design

Anticancer Research : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, introducing groups with various electronic, steric, and lipophilic properties to explore their potential as anticancer agents. The study highlighted the biologically active nature of tetrahydroisoquinoline derivatives in pharmacology, especially concerning antitumor activities (Redda, Gangapuram, & Ardley, 2010).

Neuroprotective Effects : Kotake et al. (2005) researched the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound related to tetrahydroisoquinolines) on cultured rat mesencephalic neurons against various neurotoxins. The study found that this compound exerted a protective action, particularly in dopaminergic neurons, suggesting its potential use in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDWMQHBMJGFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2593501.png)

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)